molecular formula C14H19N7O3 B5572271 6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone

6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone

Cat. No. B5572271
M. Wt: 333.35 g/mol
InChI Key: VNZFVDHFOHOQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C14H19N7O3 and its molecular weight is 333.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.15493749 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Properties

  • Cleavage Reactions : Pyrimido [5,4-e]-as-triazin-5(6H)-one, a related compound, undergoes cleavage with nucleophiles like morpholine, yielding derivatives like 6-amino-5-morpholinocarbonyl-as-triazine (Clark & Smith, 1972).

Application in Herbicides

  • Inhibiting Photosynthesis in Plants : Certain pyridazinone compounds, including ones with a similar structure, have been found to inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity (Hilton et al., 1969).
  • Electroreduction Studies : The electroreduction of hexazinone, a related 1,3,5-triazine derivative, involves protonation, hydration, and ring opening, providing insights into the chemical behavior of similar compounds (Privman & Zuman, 1998).

Photochemical Oxidation

  • Drug Metabolism Studies : The photochemical oxidation of Emorfazone (a similar pyridazinone compound) in the presence of pyrimido[5,4-g]pteridine 5-oxide serves as a model for studying drug metabolism under photochemical conditions (Maki et al., 1988).

Synthetic Applications

  • Sequential Nucleophilic Substitution : The compound can be used as a scaffold in drug discovery through sequential nucleophilic substitution reactions, creating a variety of polyfunctional systems (Pattison et al., 2009).

Medicinal Chemistry

  • Vanadium(V) Compounds Synthesis : A related compound, 2,6-bis[hydroxy(methyl)amino]-4-morpholino-1,3,5-triazine, is used in synthesizing vanadium(V) compounds, which have potential applications in medicine, analysis, and catalysis (Nikolakis et al., 2008).

Novel Heterocyclic Systems Synthesis

  • Synthesizing Pyrimido[5,4-e][1,3]thiazine Derivatives : The compound's structure enables the synthesis of novel heterocyclic systems, such as condensed pyrimidotriazolothiazines (Brukshtus & Tumkevičius, 2000).

properties

IUPAC Name

6-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O3/c1-19(2)12-15-13(21-6-8-23-9-7-21)17-14(16-12)24-10-4-5-11(22)20(3)18-10/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZFVDHFOHOQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.